N-(2-(5-acetylthiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Description
Thiophene and its derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and have been used in the synthesis of various drugs .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene and its derivatives can undergo various chemical reactions. For example, the boron moiety in organoboron compounds, a class of compounds that includes thiophene derivatives, can be converted into a broad range of functional groups .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Endothelin Antagonism
Sulfonamide compounds have been identified as novel series of endothelin-A (ETA) selective antagonists. Appropriate substitutions on pendant phenyl rings led to improved binding and functional activity against endothelin receptors. For example, biphenylsulfonamide derivatives demonstrated improved ETA binding affinity and functional activity, showing potential for inhibiting the pressor effect caused by endothelin-1 infusion in animal models (Murugesan et al., 1998).
Photodynamic Therapy for Cancer
Sulfonamide derivatives have been explored for their applications in photodynamic therapy (PDT). Specifically, zinc phthalocyanine substituted with sulfonamide groups demonstrated remarkable potential as Type II photosensitizers for treating cancer. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Alzheimer’s Disease Therapeutics
A series of sulfonamides derived from 4-methoxyphenethylamine have been synthesized and evaluated for their potential as therapeutic agents for Alzheimer's disease. These compounds demonstrated acetylcholinesterase inhibitory activity, suggesting their use as lead structures for the design of more potent acetylcholinesterase inhibitors (Abbasi et al., 2018).
Anticancer Properties
Synthesis and evaluation of sulfonamide derivatives have also been conducted for their anticancer properties. Novel compounds like (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide have been synthesized, showing potential anticancer activities through various mechanisms (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-11-9-15(22-4)17(10-12(11)2)24(20,21)18-8-7-14-5-6-16(23-14)13(3)19/h5-6,9-10,18H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJBYNUFXDLBBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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